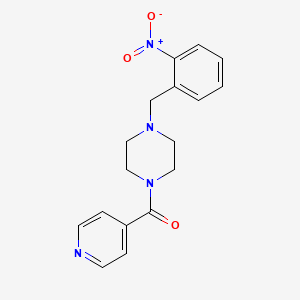

1-isonicotinoyl-4-(2-nitrobenzyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isonicotinoyl-4-(2-nitrobenzyl)piperazine, also known as INBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. It is a piperazine derivative that has been synthesized through various methods, including the reaction of isonicotinic acid with 2-nitrobenzyl chloride. INBP has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Convenient Synthesis of Bifunctional Tetraaza Macrocycles

A study describes the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to bifunctional poly(amino carboxylate) chelating agents. This process involved cyclization of (4-nitrobenzyl)-ethylenediamine with BOC-protected amino disuccinimido esters, yielding 12- and 14-membered ring diamides. The macrocyclic amines obtained were then alkylated to produce isothiocyanate derivatives and labeled chelating agents, indicating a method for creating complex structures potentially useful in various applications, including imaging and diagnostics (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Syntheses of Polyamides Containing Theophylline and Thymine

Another research effort focused on synthesizing dicarboxylic acid derivatives through the addition of theophylline and thymine to dimethyl methylenesuccinate, followed by ester hydrolysis. These derivatives were then converted to di-p-nitrophenyl esters and polycondensed with diamines, including piperazine, to form polyamides. These polymers, soluble in DMSO and formic acid, and some in water, highlight the versatility of piperazine-containing compounds in polymer science, offering potential applications in materials science and biomedicine (Hattori & Kinoshita, 1979).

Biological Activity and Applications

Synthesis and in vitro Antimicrobial Evaluation of Hydrazones

A study on the antimicrobial activity of hydrazones derived from 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines against various bacteria and fungi demonstrated the potential biological applications of piperazine derivatives. The research found that certain compounds exhibited significant activity, suggesting the potential of piperazine derivatives in developing new antimicrobial agents (Yung, Mahony, & Whitehouse, 1971).

Synthesis, Dynamic NMR Characterization, and XRD Studies of Novel N,N’-Substituted Piperazines

This research synthesized functionalized piperazine derivatives and characterized them using various spectroscopic and analytical techniques. The study's findings contribute to understanding the chemical behavior and potential applications of substituted piperazines in bioorthogonal labeling and imaging, potentially useful in biological research and medical diagnostics (Mamat, Pretze, Gott, & Köckerling, 2016).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that derivatives of isoniazid, a compound structurally similar to “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine”, have been evaluated for their diverse biological activities . Another structurally similar compound, “2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one”, has been studied as an inhibitor of Aurora-A kinase , a protein associated with the Aurora kinase family, which is considered a striking anticancer target .

Mode of Action

For instance, the Aurora-A kinase inhibitors interact with the kinase to prevent cell division, a common strategy in the development of anti-cancer drugs .

Biochemical Pathways

Based on the information about related compounds, it can be inferred that the compound may affect pathways related to cell division and growth, particularly in the context of cancer treatment .

Result of Action

Based on the information about related compounds, it can be inferred that the compound may have potential anti-cancer effects by inhibiting cell division and growth .

Propiedades

IUPAC Name |

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(14-5-7-18-8-6-14)20-11-9-19(10-12-20)13-15-3-1-2-4-16(15)21(23)24/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFHWTWLCUWONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![(3S*,4R*)-1-[3-(dimethylamino)benzoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5572275.png)

![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![(4aS*,7aR*)-1-[(2,5-dimethylphenyl)acetyl]-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572290.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)